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molecular formula C21H16O3 B8701612 2-(Dibenzo[b,d]furan-2-yloxy)-1-(p-tolyl)ethanone CAS No. 51358-10-2

2-(Dibenzo[b,d]furan-2-yloxy)-1-(p-tolyl)ethanone

Cat. No. B8701612
M. Wt: 316.3 g/mol
InChI Key: AQEFQSWKZPGVCQ-UHFFFAOYSA-N
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Patent
US03932301

Procedure details

Following the procedure given in Example 13a 2-hydroxydibenzofuran was interacted with 4-methylphenacylchloride in the presence of anhydrous potassium carbonate in acetone to give ω-(2-dibenzofuranyloxy)-p-methylacetophenone. Following recrystallization from 2-ethoxyethanol, this compound melted at 162°-164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1.[CH3:15][C:16]1[CH:25]=[CH:24][C:19]([C:20](=[O:23])[CH2:21]Cl)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:3]1[C:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[O:6][C:5]=2[CH:13]=[CH:14][C:2]=1[O:1][CH2:21][C:20]([C:19]1[CH:24]=[CH:25][C:16]([CH3:15])=[CH:17][CH:18]=1)=[O:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(OC3=C2C=CC=C3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(CCl)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)OCC(=O)C3=CC=C(C=C3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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